Dodec-6-enoic acid
Description
Dodec-6-enoic acid (C₁₂H₂₂O₂) is a monounsaturated fatty acid with a 12-carbon chain and a double bond at the sixth carbon position. Unsaturated fatty acids like this compound are critical in organic synthesis, food additives, and industrial applications due to their reactivity and functional versatility . The compound’s double bond position influences its physical properties (e.g., melting point) and chemical behavior, such as susceptibility to oxidation or hydrogenation.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
dodec-6-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7H,2-5,8-11H2,1H3,(H,13,14) |
InChI Key |
ZCEUIRJAEQQMMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Dodec-2-enoic Acid Derivatives
describes derivatives of dodec-2-enoic acid, such as 3-Ethylamino-2-(2-nitrobenzoyl)-dodec-2-enoic acid 4-chlorophenylamide. Key differences include:
- Double Bond Position: The double bond at C2 (vs. C6 in dodec-6-enoic acid) increases steric hindrance near the carboxylic group, altering reactivity in nucleophilic acyl substitutions .
- Substituents : The nitrobenzoyl and chlorophenylamide groups enhance electrophilicity, making these derivatives suitable for pharmaceutical synthesis (e.g., pseudane IX analogs) .
| Compound | Molecular Formula | Double Bond Position | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound | C₁₂H₂₂O₂ | C6 | Carboxylic acid, alkene | Industrial synthesis |
| Dodec-2-enoic acid derivative (3c) | C₂₇H₃₃ClN₂O₄ | C2 | Nitrobenzoyl, chlorophenylamide | Pharmaceutical intermediates |
Branched Alkenes: 6,7-Dimethyl-dodec-6-ene
highlights 6,7-dimethyl-dodec-6-ene (C₁₄H₂₈), a branched alkene lacking the carboxylic acid group. Key distinctions:
- Physical Properties: The absence of a polar carboxylic group reduces solubility in polar solvents compared to this compound.
- Reactivity : Methyl branches at C6 and C7 stabilize the double bond, reducing oxidation susceptibility .
Functionalized Derivatives: 6-[5(6)-Decenoyloxy]decanoic Acid
details 6-[5(6)-Decenoyloxy]decanoic acid (C₂₀H₃₆O₄), a food additive with a decenoyloxy ester group. Comparisons include:
- Chain Length and Complexity: The 20-carbon chain and ester group increase hydrophobicity, making it suitable as a flavoring agent in non-polar food matrices .
- Synthesis: Derived from ε-decalactone via hydrolysis and dehydration, contrasting with the simpler synthesis routes for this compound .
Longer-Chain Unsaturated Acids
(Z)-Octadec-6-enoic Acid
and provide safety data for this 18-carbon analog. Notable contrasts:
Docosahexaenoic Acid (DHA)
describes DHA (C₂₂H₃₂O₂), a polyunsaturated fatty acid with six double bonds. Key differences:
- Safety: DHA requires medical consultation upon exposure, reflecting its complex metabolic role compared to simpler monounsaturated acids .
Research Findings and Data Gaps
- Synthetic Methods: this compound’s derivatives (e.g., ’s compounds) are synthesized via reductive cyclization using Zn/HCOONH₄/Pd/C, highlighting catalytic versatility .
- Toxicology: While (Z)-octadec-6-enoic acid has documented acute toxicity (skin/eye irritation), analogous data for this compound remains unspecified in the evidence .
Q & A
Q. How should researchers document negative or inconclusive findings related to this compound’s bioactivity?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish in journals specializing in negative results (e.g., Journal of Negative Results) or preprint servers (bioRxiv). Include power analyses to confirm sample size adequacy and prevent Type II error misinterpretation .
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